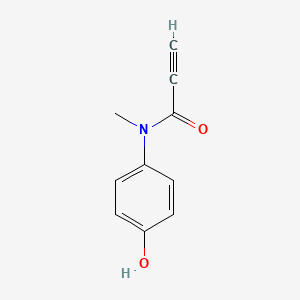

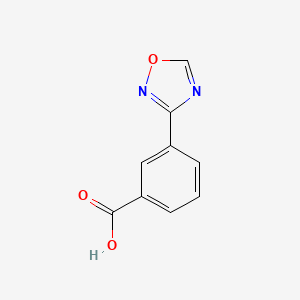

N-(4-Hydroxyphenyl)-N-methylprop-2-ynamid

Übersicht

Beschreibung

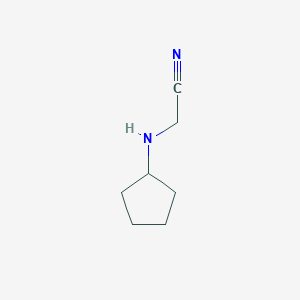

N-(4-hydroxyphenyl)-N-methylprop-2-ynamide is an organic compound characterized by the presence of a hydroxyphenyl group and a methylprop-2-ynamide moiety

Wissenschaftliche Forschungsanwendungen

Antivirale Aktivität gegen Flaviviren

4-HPR: hat vielversprechende in vitro und in vivo antivirale Aktivität gegen eine Reihe von Flaviviren gezeigt . Es hat ein etabliertes Sicherheitsprofil, was es zu einem potenziellen Kandidaten für die klinische Anwendung gegen Virusinfektionen macht. Die Wirksamkeit der Verbindung bei der Erzielung von Plasmakonzentrationen, die in der Lage sind, das Dengue-Virus zu bekämpfen, wurde besonders hervorgehoben.

Krebstherapie

Historisch gesehen wurde Fenretinid auf seine Antikrebs-Eigenschaften hin untersucht. Es induziert Apoptose in Krebszellen und wurde mit minimalen Nebenwirkungen und keiner Induktion von Resistenz in Verbindung gebracht. Allerdings war seine schlechte Löslichkeit ein limitierender Faktor für seine Wirksamkeit, was zur Erforschung verschiedener Arzneimittelabgabesysteme geführt hat, um seine Bioverfügbarkeit zu verbessern .

Verbesserung der Bioverfügbarkeit

Um die Herausforderungen der Löslichkeit von Fenretinid zu überwinden, haben Forscher lipidbasierte, selbstemulgierende Formulierungen entwickelt. Diese Formulierungen zielen darauf ab, die in vivo Exposition von 4-HPR zu erhöhen, wodurch sein therapeutisches Potenzial verstärkt wird. Pharmakokinetische Studien deuten darauf hin, dass diese neuartigen Formulierungen zu einer mehr als dreifachen Verbesserung der Bioverfügbarkeit führen könnten .

Hemmung der Dihydroceramid-Desaturase

4-HPR hemmt die enzymatische Aktivität der Dihydroceramid Δ4-Desaturase 1 (DEGS1) . Diese Wirkung ist bedeutsam, da DEGS1 an der Biosynthese von Ceramiden beteiligt ist, die eine Rolle bei der Zellsignalisierung und Apoptose spielen. Durch die Hemmung von DEGS1 kann Fenretinid die Stoffwechselwege beeinflussen, die mit Zellwachstum und Zelltod verbunden sind.

Unterdrückung der SARS-CoV-2-Membranfusion

Untersuchungen haben gezeigt, dass 4-HPR die durch das Spike-Protein des schweren akuten respiratorischen Syndroms-Coronavirus 2 (SARS-CoV-2) vermittelte Membranfusion unterdrücken kann. Diese Unterdrückung erfolgt durch eine Abnahme der Membranfluidität, was ein kritischer Schritt für den Eintritt des Virus in Wirtszellen ist. Bemerkenswerterweise ist dieser Effekt unabhängig von der DEGS1-Hemmung .

Hemmung des Cytochrom P450-Metabolismus

Die Exposition von 4-HPR ist sowohl durch Löslichkeit als auch durch den First-Pass-Darmstoffwechsel begrenzt. Sie kann jedoch durch die Hemmung des Cytochrom P450 (CYP)-Metabolismus verbessert werden. Indem sie CYP-Enzyme anvisieren, können Forscher die Plasmakonzentration von Fenretinid potenziell erhöhen, wodurch es bei niedrigeren Dosen wirksamer wird .

Wirkmechanismus

Target of Action

N-(4-hydroxyphenyl)-N-methylprop-2-ynamide, also known as Fenretinide , is a synthetic retinoid derivative . Retinoids are substances related to vitamin A . The primary targets of Fenretinide are cancer cells .

Mode of Action

Fenretinide interacts with its targets (cancer cells) by causing ceramide, a wax-like substance, to build up in tumor cells . This buildup is associated with the accumulation of reactive oxygen species (ROS), resulting in cell death through apoptosis and/or necrosis .

Biochemical Pathways

The biosynthesis of phenolic compounds present in foods, such as Fenretinide, involves the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds .

Pharmacokinetics

It is known that fenretinide accumulates preferentially in fatty tissue such as the breast, which may contribute to its effectiveness against breast cancer .

Result of Action

The result of Fenretinide’s action is the inhibition of cell growth through the induction of apoptosis rather than through differentiation . This effect is strikingly different from that of vitamin A . In contrast to tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, Fenretinide induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .

Action Environment

The action, efficacy, and stability of Fenretinide can be influenced by various environmental factors. For instance, Fenretinide and similar compounds can accumulate in the aquatic environment, posing potential risks to aquatic organisms . .

Biochemische Analyse

Biochemical Properties

N-(4-hydroxyphenyl)-N-methylprop-2-ynamide plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with enzymes such as dihydroceramide Δ4-desaturase 1 (DEGS1), where it acts as an inhibitor . This interaction leads to a decrease in the enzymatic activity of DEGS1, which is essential for the synthesis of ceramides. Additionally, N-(4-hydroxyphenyl)-N-methylprop-2-ynamide interacts with proteins involved in cell signaling pathways, influencing their function and activity.

Cellular Effects

The effects of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, N-(4-hydroxyphenyl)-N-methylprop-2-ynamide can induce the production of reactive oxygen species (ROS) within cells, which in turn affects cell signaling and gene expression . These changes can lead to modifications in cellular metabolism, impacting processes such as energy production and cell growth.

Molecular Mechanism

At the molecular level, N-(4-hydroxyphenyl)-N-methylprop-2-ynamide exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, such as the inhibition of DEGS1 . This inhibition occurs through the binding of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide to the active site of the enzyme, preventing its normal function. Additionally, the compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide have been observed to change over time. The stability and degradation of the compound play a significant role in its long-term effects on cellular function. Studies have shown that N-(4-hydroxyphenyl)-N-methylprop-2-ynamide can remain stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide vary with different dosages in animal models. At lower doses, the compound has been shown to modulate enzyme activity and cell signaling pathways without causing significant toxicity . At higher doses, N-(4-hydroxyphenyl)-N-methylprop-2-ynamide can induce toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage in determining the compound’s safety and efficacy.

Metabolic Pathways

N-(4-hydroxyphenyl)-N-methylprop-2-ynamide is involved in various metabolic pathways, particularly those related to lipid metabolism. The compound interacts with enzymes such as DEGS1, influencing the synthesis of ceramides and other lipid molecules . These interactions can affect metabolic flux and the levels of metabolites within cells, leading to changes in cellular function and metabolism.

Transport and Distribution

The transport and distribution of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The distribution of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide can influence its activity and function, affecting its overall efficacy in biochemical reactions.

Subcellular Localization

N-(4-hydroxyphenyl)-N-methylprop-2-ynamide is localized within specific subcellular compartments, where it exerts its effects on cellular function. The compound may be directed to particular organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its activity, as it allows N-(4-hydroxyphenyl)-N-methylprop-2-ynamide to interact with specific biomolecules and modulate their function.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide can be achieved through several methods. One common approach involves the reaction of 4-hydroxyaniline with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-hydroxyphenyl)-N-methylprop-2-ynamide undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The alkyne moiety can be reduced to form corresponding alkenes or alkanes.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Eigenschaften

IUPAC Name |

N-(4-hydroxyphenyl)-N-methylprop-2-ynamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-3-10(13)11(2)8-4-6-9(12)7-5-8/h1,4-7,12H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMJPONHMVWSTDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)O)C(=O)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1414733.png)

amine](/img/structure/B1414734.png)

![Ethyl 2-[(2-phenylphenyl)amino]acetate](/img/structure/B1414739.png)

![[3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol](/img/structure/B1414744.png)

![4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid](/img/structure/B1414752.png)

amine](/img/structure/B1414755.png)